4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole
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Overview
Description
4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole is a heterocyclic compound that features both benzimidazole and oxazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole typically involves the formation of the benzimidazole and oxazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions . Another approach includes the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include refluxing raw materials, stirring during the reaction process, and using specific catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like DMSO or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including antiviral and antiparasitic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as the disruption of microbial cell walls or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A fundamental structure in many biologically active molecules.
Oxazole: Another heterocyclic compound with significant biological activity.
Thiabendazole: A benzimidazole derivative used as an anthelmintic.
Uniqueness
4-[(2-Methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole is unique due to its combined benzimidazole and oxazole rings, which may confer a broader range of biological activities and applications compared to compounds containing only one of these rings .
Properties
IUPAC Name |
4-[(2-methylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)15-13(16-9-19-15)8-18-11(3)17-12-6-4-5-7-14(12)18/h4-7,9-10H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATZHQPIVNSCMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=C(OC=N3)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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